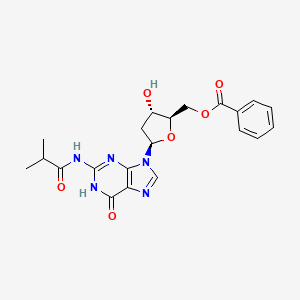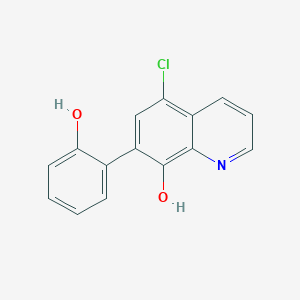
5-氯-7-(2-羟苯基)喹啉-8-醇
描述
“5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The compound can be synthesized by Pd-CuI catalyzed Sonogashira-type cross-coupling of 8-(benzyloxy)-5-chloro-7-iodoquinoline and 8-(benzyloxy)-5,7-diiodoquinoline with 1-ethynylbenzene . The coupling products were smoothly debenzylated by boron trichloride in dichloromethane to afford the corresponding products in good yields .
Molecular Structure Analysis
The molecular formula of “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is C15H10ClNO2. The molecular weight is 271.7 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The compound is involved in Sonogashira-type cross-coupling reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.603 . More specific physical and chemical properties were not found in the search results.
科学研究应用
Antibacterial Applications
Quinoline derivatives, including “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol”, have been shown to possess significant antibacterial properties. They are being explored for their potential to treat bacterial infections, particularly those caused by strains resistant to conventional antibiotics .
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory effects and are being studied for their potential use in treating inflammatory diseases. The specific mechanisms through which they exert these effects are an active area of research .
Anticancer Applications
Quinoline derivatives are being investigated for their anticancer activities. They may work by interfering with the proliferation of cancer cells or inducing apoptosis. Research is ongoing to determine their efficacy and safety in cancer treatment .
Anthelmintic Applications
The anthelmintic properties of quinoline derivatives make them candidates for treating parasitic worm infections. Studies are looking into their effectiveness against various helminth species .
Antidiabetic Applications
Some quinoline derivatives have shown promise in managing diabetes, possibly through effects on insulin secretion or glucose metabolism. This is a promising area for the development of new antidiabetic drugs .
Antifungal Applications
These compounds also have antifungal properties and could be used to develop treatments for fungal infections, which are a significant concern due to the rising incidence of resistance to existing antifungal agents .
Antiprotozoal Applications
Quinoline derivatives have been used to treat protozoal infections like malaria. Research is expanding into other protozoal diseases, exploring the full therapeutic potential of these compounds .
Photovoltaic Applications
In the field of materials science, quinoline derivatives are being explored for their use in third-generation photovoltaics. They may play a role in the development of more efficient and sustainable solar cells .
作用机制
Target of Action
The primary targets of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol are certain enzymes related to DNA replication . It is a member of a family of drugs called hydroxyquinolines . It has been found to have activity against both viral and protozoal infections .
Mode of Action
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol inhibits the enzymes related to DNA replication, thereby disrupting the life cycle of the pathogens . It acts as a zinc and copper chelator , disrupting the interaction between metals and the Aβ peptide in the brain .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and metal ion homeostasis . By inhibiting enzymes related to DNA replication, it prevents the proliferation of pathogens . By chelating zinc and copper ions, it disrupts the normal functioning of the Aβ peptide in the brain .
Pharmacokinetics
It is known that the compound and its metabolites (glucuronide and sulfate) can be detected in serum, urine, and milk .
Result of Action
The molecular and cellular effects of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol’s action include the inhibition of pathogen growth and the disruption of normal brain function . It has antibacterial and antifungal properties, and is used in creams for the treatment of skin infections . It has also been investigated for its potential in treating Alzheimer’s disease .
属性
IUPAC Name |
5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSTVVWUURZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739198 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
CAS RN |
648896-38-2 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
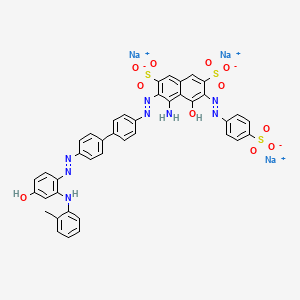
![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)
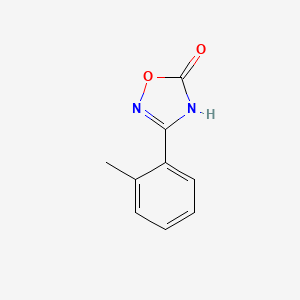
![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)
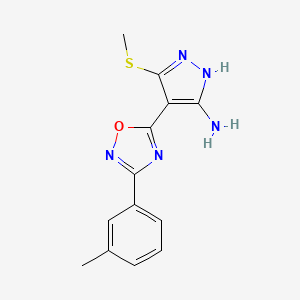
![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
